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Compound of Interest

Compound Name: 2-Ethyl-3-methylbutanal

Cat. No.: B1266178 Get Quote

An In-depth Technical Guide to 2-Ethyl-3-methylbutanal (CAS: 26254-92-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethyl-3-methylbutanal, also known as 2-ethylisovaleraldehyde, is an organic compound

with the chemical formula C7H14O.[1] It is a branched-chain aliphatic aldehyde that is of

interest in various chemical fields, including flavor and fragrance chemistry, and as a potential

intermediate in organic synthesis. This technical guide provides a comprehensive overview of

its physicochemical properties, a plausible synthetic route, spectroscopic characterization, and

a discussion of its likely biological fate based on current knowledge of related aldehydes.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Ethyl-3-methylbutanal is presented in

Table 1. This data is essential for its handling, application in experimental settings, and for

analytical method development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1266178?utm_src=pdf-interest
https://www.benchchem.com/product/b1266178?utm_src=pdf-body
https://www.benchchem.com/product/b1266178?utm_src=pdf-body
https://patents.google.com/patent/US4484006A/en
https://www.benchchem.com/product/b1266178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 26254-92-2 [2][3]

Molecular Formula C7H14O [2][3]

Molecular Weight 114.19 g/mol [2]

IUPAC Name 2-ethyl-3-methylbutanal [2]

Synonyms

2-Ethyl-3-methylbutyraldehyde,

2-Ethylisovaleraldehyde, α-

ethylisovaleraldehyde

[2][4]

Appearance Colorless liquid [4]

Boiling Point 138-140 °C [4]

Density 0.8-0.9 g/mL [4]

Vapor Pressure 8.08 mmHg at 25°C [4]

Solubility
Soluble in alcohols and ethers;

poorly soluble in water.
[4]

Flash Point 33 °C [4]

Refractive Index 1.401 [4]

Synthesis and Reactivity
While specific patented or published synthesis routes for 2-Ethyl-3-methylbutanal are not

readily available in the searched literature, a plausible and standard method for its preparation

is through the α-alkylation of an aldehyde enolate. This approach involves the deprotonation of

isobutyraldehyde (2-methylpropanal) to form a nucleophilic enolate, followed by an SN2

reaction with an ethyl halide.

Proposed Synthesis Pathway: Alkylation of
Isobutyraldehyde
The proposed synthesis proceeds in two main steps:
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Enolate Formation: Isobutyraldehyde is treated with a strong, sterically hindered base, such

as Lithium diisopropylamide (LDA), at low temperature to quantitatively form the lithium

enolate. The use of a strong, non-nucleophilic base is crucial to prevent self-condensation

(aldol reaction) of the aldehyde.

Alkylation: The enolate is then treated with an ethyl halide (e.g., ethyl bromide or ethyl

iodide). The carbon of the enolate acts as a nucleophile, attacking the electrophilic ethyl

group and displacing the halide in an SN2 reaction to form the desired product.

Step 1: Enolate Formation

Step 2: Alkylation (SN2)

Isobutyraldehyde

Enolate

  1. LDA, THF
  -78 °C

LDA

AlkylationEthyl Halide
(e.g., EtBr)

2-Ethyl-3-methylbutanal

  2. Ethyl Halide
  -78 °C to RT

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Ethyl-3-methylbutanal via enolate alkylation.
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Experimental Protocol (Proposed)
Materials:

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Anhydrous Tetrahydrofuran (THF)

Isobutyraldehyde (2-methylpropanal)

Ethyl bromide (EtBr)

Saturated aqueous ammonium chloride (NH4Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO4)

Procedure:

LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., Argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the

solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via

syringe, and stir the solution at -78 °C for 30 minutes.

Enolate Formation: Add isobutyraldehyde (1.0 equivalent), freshly distilled, dropwise to the

LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure

complete enolate formation.

Alkylation: Add ethyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers and wash with brine. Dry the organic phase over

anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Isolation: Purify the crude product by fractional distillation to yield pure 2-Ethyl-3-
methylbutanal.

Spectroscopic and Analytical Characterization
The identity and purity of 2-Ethyl-3-methylbutanal are confirmed using standard spectroscopic

techniques.

Spectroscopic Data Description

Mass Spectrometry (GC-MS)

Electron Ionization (EI) mass spectra are

available. The top peaks (m/z) are observed at

43, 57, and 41.[2]

¹H NMR

Spectra are available, typically run on

instruments like a Varian A-60. Detailed peak

assignments are not readily available in public

databases.[2]

¹³C NMR

Spectra are available. Detailed peak

assignments are not readily available in public

databases.[2]

Infrared (IR) Spectroscopy

FTIR spectra are available, which would show a

characteristic strong C=O stretch for the

aldehyde group (typically ~1720-1740 cm⁻¹).[2]

Analytical Protocol: GC-MS Analysis
Objective: To identify and quantify 2-Ethyl-3-methylbutanal in a sample matrix.

Instrumentation:

Gas Chromatograph (GC) with a split/splitless injector
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Mass Spectrometer (MS) detector

Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30

m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aliphatic aldehydes.

Method:

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or

hexane). If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase

microextraction (SPME) may be necessary. Derivatization with an agent like O-(2,3,4,5,6-

pentafluorobenzyl)hydroxylamine (PFBHA) can improve sensitivity and chromatographic

performance.

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35-350.

Source Temperature: 230 °C.

Data Analysis: Identify the 2-Ethyl-3-methylbutanal peak by its retention time and

comparison of its mass spectrum to a reference spectrum (e.g., from the NIST library).
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Caption: General workflow for the GC-MS analysis of 2-Ethyl-3-methylbutanal.
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Biological Activity and Metabolism
There is currently no specific information available in the searched scientific literature regarding

the biological activity, signaling pathways, or metabolic fate of 2-Ethyl-3-methylbutanal.
However, the metabolism of short-chain and branched-chain aldehydes has been studied more

broadly.

Aldehydes are generally reactive and potentially toxic compounds.[5] The human body

possesses enzymatic pathways to detoxify them.[5] The primary metabolic routes for

aldehydes are:

Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)+-dependent oxidation of

aldehydes to their corresponding carboxylic acids.[5] In this case, 2-Ethyl-3-methylbutanal
would be oxidized to 2-ethyl-3-methylbutanoic acid. This is generally the major detoxification

pathway.

Reduction: Alcohol dehydrogenases (ADHs) can catalyze the reduction of aldehydes to their

corresponding primary alcohols.[6] This would convert 2-Ethyl-3-methylbutanal to 2-ethyl-3-

methylbutanol.

Branched-chain aldehydes, such as the related 2-methylbutanal and 3-methylbutanal, are

known to be formed during food fermentation and are significant flavor compounds.[7] They

arise from the catabolism of amino acids like isoleucine and leucine.[7] It is plausible that 2-
Ethyl-3-methylbutanal could also be a byproduct of microbial metabolism or food processing,

although it is not reported to be a natural compound.[7]

2-Ethyl-3-methylbutan-1-ol
(Reduced Product)

2-Ethyl-3-methylbutanal

  Reduction
(e.g., ADH)

2-Ethyl-3-methylbutanoic Acid
(Oxidized Product)

  Oxidation
(e.g., ALDH)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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